An In-depth Technical Guide to Dimethyl Allylphosphonate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Dimethyl Allylphosphonate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Dimethyl Allylphosphonate (DMAP), a versatile organophosphorus compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of DMAP's chemical properties, structure, synthesis, and reactivity. We will delve into the causality behind experimental protocols and highlight its role as a valuable intermediate in modern organic synthesis and materials science.
Introduction and Structural Elucidation
Dimethyl allylphosphonate (CAS No. 757-54-0) is a colorless liquid that serves as a pivotal building block in various chemical transformations.[1] Its structure uniquely combines a reactive allyl group with a phosphonate ester moiety, making it a bifunctional reagent capable of participating in a wide array of reactions. This dual reactivity is the cornerstone of its utility, allowing for the synthesis of complex molecular architectures.
Core Identifiers:
-
IUPAC Name: 3-dimethoxyphosphorylprop-1-ene[2]
The molecule's architecture, featuring a phosphorus(V) center, is fundamental to its chemical behavior, particularly in reactions involving the phosphonate carbanion.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is non-negotiable for its effective use in a laboratory setting. These parameters dictate purification methods, reaction conditions, and analytical characterization.
Physical Properties
The quantitative physical properties of DMAP are summarized below. These values are critical for experimental design, particularly for distillative purification and for calculating molar equivalents.
| Property | Value | Unit | Source |
| Molecular Weight | 150.11 | g/mol | [2][3] |
| Boiling Point | 181.3 | °C at 760 mmHg | [1] |
| Melting Point | 41-42 | °C at 0.5 mmHg | [1] |
| Density | 1.049 | g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.436 - 1.440 | [1] | |
| Flash Point | 77.8 | °C | [1] |
| LogP (Octanol/Water) | 1.658 | [1][3] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for compound identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methoxy protons (a doublet due to P-H coupling, ~3.7 ppm), the allylic methylene protons adjacent to phosphorus (a doublet of doublets of triplets, ~2.6 ppm), and the vinyl protons of the allyl group (~5.2-5.8 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the methoxy carbons, the allylic methylene carbon (coupled to phosphorus), and the two distinct vinyl carbons.
-
³¹P NMR: The phosphorus NMR spectrum displays a characteristic singlet in the phosphonate region, typically around δ 27-30 ppm (referenced to 85% H₃PO₄). Specific data for DMAP in CDCl₃ is available.[4] This single peak is a reliable indicator of reaction completion during synthesis and confirms the phosphorus oxidation state.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of DMAP is dominated by several key stretching frequencies that confirm its structure:
-
P=O Stretch: A strong, prominent absorption band is observed around 1246 cm⁻¹. This phosphoryl stretch is highly characteristic of phosphonates.[5]
-
P-O-C Stretch: Strong bands typically appear in the 1030-1050 cm⁻¹ region.
-
C=C Stretch: A medium-intensity band for the allyl double bond is expected around 1645 cm⁻¹.
-
=C-H Stretch: A band corresponding to the vinyl C-H bonds appears just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns include the loss of methoxy groups (-OCH₃) and cleavage of the allyl group.[2]
Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely used method for synthesizing dialkyl alkylphosphonates, including DMAP, is the Michaelis-Arbuzov reaction.[6][7] This reaction provides a direct and high-yielding pathway to form a stable carbon-phosphorus bond.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism:
-
Sₙ2 Attack: The nucleophilic phosphorus atom of the trivalent trimethyl phosphite attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This forms a quasi-stable phosphonium salt intermediate.[7]
-
Dealkylation: The halide anion then attacks one of the methyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This step is typically the rate-determining and irreversible part of the reaction, driven by the formation of the thermodynamically stable phosphoryl (P=O) bond. The products are the desired dimethyl allylphosphonate and a volatile methyl halide byproduct.[7]
The choice of a halide (Br > Cl) is critical; allyl bromide is more reactive than allyl chloride, allowing the reaction to proceed under milder conditions. The reaction is often performed neat or in a high-boiling solvent to facilitate the removal of the volatile methyl bromide byproduct, driving the equilibrium towards the product.[8]
Caption: Michaelis-Arbuzov reaction pathway for DMAP synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning progress can be monitored and confirmed at key stages. The synthesis is adapted from well-established procedures for analogous phosphonates.[8]
Objective: To synthesize Dimethyl Allylphosphonate from Trimethyl Phosphite and Allyl Bromide.
Materials:
-
Trimethyl phosphite (P(OMe)₃)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Distillation apparatus
Procedure:
-
System Preparation (Inert Atmosphere is Key): Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried thoroughly to prevent hydrolysis of the phosphite. Purge the system with dry nitrogen or argon for 10-15 minutes. Causality: Trivalent phosphorus compounds are susceptible to oxidation, and phosphites can hydrolyze. An inert atmosphere is crucial for high yield and purity.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with freshly distilled trimethyl phosphite (1.0 eq). Begin stirring and add allyl bromide (1.1 eq) dropwise. Causality: A slight excess of the more volatile allyl bromide ensures the complete consumption of the phosphite. The addition should be controlled as the initial Sₙ2 reaction can be exothermic.
-
Reaction: Gently heat the stirred mixture to 70-80 °C. The reaction progress can be monitored by observing the formation of methyl bromide, which can be vented through a bubbler. Maintain this temperature for 3-4 hours. Causality: Heating is required to drive the second dealkylation step. The temperature is kept below the boiling point of allyl bromide to maintain stoichiometry but high enough for a reasonable reaction rate.
-
Workup and Purification:
-
After the reaction is complete (as indicated by the cessation of methyl bromide evolution or by ³¹P NMR analysis of an aliquot), cool the mixture to room temperature.
-
Remove any excess allyl bromide and the methyl bromide byproduct by distillation at atmospheric pressure.
-
The crude dimethyl allylphosphonate is then purified by vacuum distillation. The product is a colorless oil. Causality: Vacuum distillation is essential because DMAP has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition or side reactions.
-
-
Validation: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and Mass Spectrometry, comparing the obtained spectra with reference data.
Chemical Reactivity and Synthetic Utility
DMAP is a versatile reagent due to its two distinct reactive sites.
Reactions of the Allyl Group
The terminal double bond can participate in a variety of transformations:
-
Polymerization: DMAP can be used as a monomer or co-monomer in polymerization reactions to create phosphonated polymers, which exhibit enhanced flame retardancy and thermal stability.[1] The phosphorus content acts as a fire retardant by forming a protective char layer upon heating.[1]
-
Ozonolysis: Cleavage of the double bond via ozonolysis provides a route to synthesize diethyl 2-oxoethylphosphonate, a valuable intermediate for further functionalization.[9]
-
Metathesis: The allyl group can participate in cross-metathesis reactions with other olefins in the presence of ruthenium catalysts (e.g., Grubbs' catalyst), enabling the construction of more complex phosphonated molecules.[9]
The Horner-Wadsworth-Emmons (HWE) Reaction
The most significant application of DMAP in organic synthesis is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction offers a reliable method for forming alkenes, with a strong preference for the (E)-isomer, from aldehydes and ketones.[10][11]
Mechanistic Rationale: The HWE reaction begins with the deprotonation of the carbon alpha to the phosphorus atom using a strong base (e.g., NaH, LDA) to form a highly nucleophilic phosphonate carbanion.[10][11] This anion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly rearranges to a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[11][12]
Advantages over the Wittig Reaction:
-
The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing for a broader substrate scope.[11]
-
The byproduct is a dialkyl phosphate salt, which is easily removed by an aqueous workup, simplifying product purification significantly.[10][13]
-
The reaction typically exhibits high (E)-stereoselectivity, which is predictable and valuable in target-oriented synthesis.[10][11]
Caption: Generalized workflow of the HWE reaction using an allylic phosphonate.
Safety and Handling
As with any chemical reagent, proper handling of dimethyl allylphosphonate is essential.
-
General Hazards: The compound is considered a combustible liquid.[1] Safety data sheets for analogous compounds suggest it may cause skin and serious eye irritation.[14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store away from strong oxidizing agents.[16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. In all cases of significant exposure, seek medical attention.[15][16]
Conclusion
Dimethyl allylphosphonate is a highly valuable and versatile reagent in the chemist's toolkit. Its dual functionality allows for a broad range of synthetic transformations, from the creation of flame-retardant polymers to the stereoselective synthesis of complex alkenes via the Horner-Wadsworth-Emmons reaction. A firm grasp of its properties, synthesis via the Michaelis-Arbuzov reaction, and subsequent reactivity is crucial for leveraging its full potential in research, drug development, and materials science.
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Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis and Applications of Diethyl Allylphosphonate. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl allylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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Biernat, M., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3205. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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SpectraBase. (n.d.). Dimethyl allylphosphonate - Optional[31P NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
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Shah, B. C., & Bohn, P. W. (2005). Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. Langmuir, 21(16), 7438-7445. Retrieved from [Link]
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